N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₆N₄O₃S and a molecular weight of 284.33 g/mol . This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-hydrazinyl-1,3-benzoxazole-5-sulfonamide with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide: Similar in structure but with different substituents on the benzoxazole ring.
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide: Another related compound with variations in the hydrazinyl group.
Uniqueness
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H16N4O3S |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
InChI Key |
RVONNAORIKXQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |
Origin of Product |
United States |
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